1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-
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Overview
Description
1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl- is a natural product found in Vepris trichocarpa, Teclea natalensis, and Teclea trichocarpa with data available.
Scientific Research Applications
Antitumor Activity
- The compound was used in the synthesis of 12-substituted-benzo[h][1,3]dioxolo[4,5-b]acridine-10,11-diones, showing potential as antitumor agents against human hepatoma cells (HepG2) and Henrietta Lacks strain of cancer cells (HeLa) (Yang, Zhang, & Wu, 2015).
Synthetic Applications
- A method to synthesize related indazolo[2,3-a]quinoline derivatives, which are analogs of potent antitumor benzo[c]phenanthridine alkaloids, was reported (Phillips & Castle, 1980).
Radiotracer Development
- Synthesis of carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in Alzheimer's disease imaging was developed (Gao, Wang, & Zheng, 2018).
Cytotoxicity and Apoptosis Induction
- Novel homoisoflavonoids [1,3]dioxolo[4,5-g]chromen-8-ones were synthesized and exhibited cytotoxic activities against breast cancer cell lines, with some inducing apoptosis (Alipour et al., 2014).
NMR Spectroscopy
- 13 C NMR spectra of various acridone alkaloids, including 1,3-dimethoxy-10-methylacridone, were studied for detailed structural insights (Bergenthal et al., 1979).
Acetylcholinesterase Inhibitors
- Acridone-based compounds were synthesized and investigated for their potential as acetylcholinesterase inhibitors and antioxidants, showing promise in Alzheimer’s disease management (El-gizawy, Omar, & Hussein, 2018).
properties
Product Name |
1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl- |
---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
6,11-dimethoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one |
InChI |
InChI=1S/C17H15NO5/c1-18-10-7-12-16(23-8-22-12)17(21-3)13(10)15(19)9-5-4-6-11(20-2)14(9)18/h4-7H,8H2,1-3H3 |
InChI Key |
QYWWGVQKWKTLMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=C(C(=C2C(=O)C4=C1C(=CC=C4)OC)OC)OCO3 |
synonyms |
tecleanthine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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